molecular formula C20H23N7O B15118977 5-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-phenyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide

5-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-phenyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide

Cat. No.: B15118977
M. Wt: 377.4 g/mol
InChI Key: XBWONMINNQSVFN-UHFFFAOYSA-N
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Description

5-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-phenyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide is a complex organic compound featuring a triazolopyridazine core. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The unique structure of this compound, which includes multiple fused rings and functional groups, makes it a versatile candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-phenyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide typically involves multiple steps, starting from readily available precursors One common approach involves the initial formation of the triazolopyridazine core through the cyclization of appropriate precursors under controlled conditionsThe final step often involves the formation of the carboxamide group through amidation reactions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

5-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-phenyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties .

Scientific Research Applications

5-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-phenyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-phenyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-phenyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide is unique due to its specific combination of functional groups and fused ring systems. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C20H23N7O

Molecular Weight

377.4 g/mol

IUPAC Name

2-(3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-phenyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide

InChI

InChI=1S/C20H23N7O/c1-2-17-22-23-18-8-9-19(24-27(17)18)25-10-14-12-26(13-15(14)11-25)20(28)21-16-6-4-3-5-7-16/h3-9,14-15H,2,10-13H2,1H3,(H,21,28)

InChI Key

XBWONMINNQSVFN-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C2N1N=C(C=C2)N3CC4CN(CC4C3)C(=O)NC5=CC=CC=C5

Origin of Product

United States

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